molecular formula C24H42N2O3 B13355882 (3R,4S,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

(3R,4S,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Cat. No.: B13355882
M. Wt: 406.6 g/mol
InChI Key: NTHKNTJHXNPWDJ-BDTNDASRSA-N
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Description

(3R,4S,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate involves multiple steps, including the formation of the cyclohexene ring, introduction of the tert-butylamino and diallylamino groups, and the attachment of the ethyl ester and pentan-3-yloxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylic positions.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound could be used to study the interactions of its functional groups with biological molecules, potentially leading to the development of new drugs or biochemical tools.

Medicine: The compound’s potential medicinal applications include its use as a precursor for pharmaceuticals or as a lead compound in drug discovery programs.

Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Bromine compounds

Comparison: Compared to similar compounds, (3R,4S,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate stands out due to its unique combination of functional groups and structural complexity.

Properties

Molecular Formula

C24H42N2O3

Molecular Weight

406.6 g/mol

IUPAC Name

ethyl (3R,4S,5S)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)20-16-18(23(27)28-13-5)17-21(29-19(11-3)12-4)22(20)25-24(6,7)8/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21+,22-/m0/s1

InChI Key

NTHKNTJHXNPWDJ-BDTNDASRSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@@H]1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

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